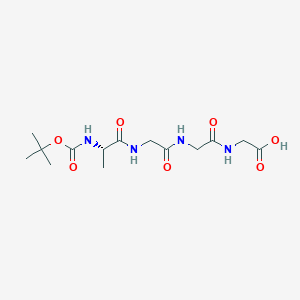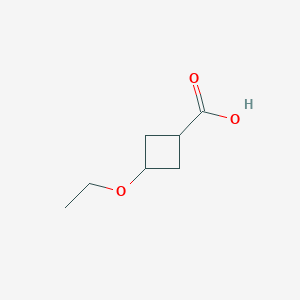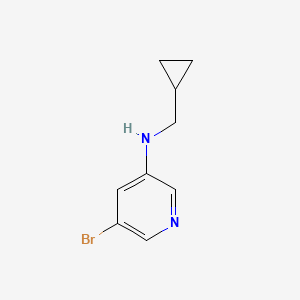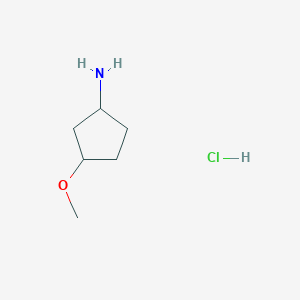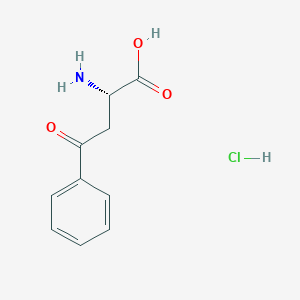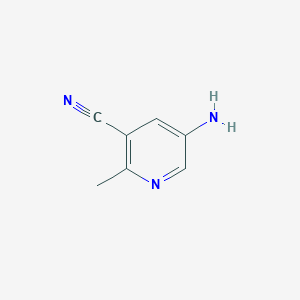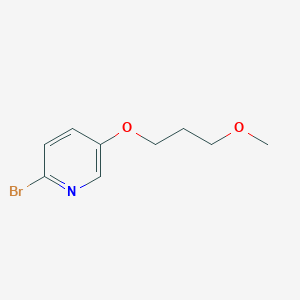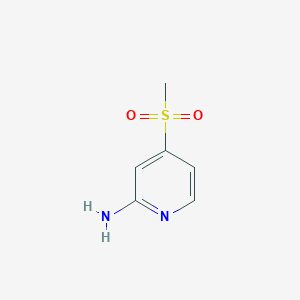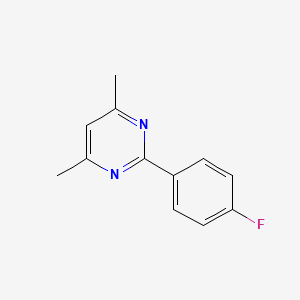
2-(4-Fluorophenyl)-4,6-dimethylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-fluorophenyl)imidazol-5-ones involved QSAR analysis, molecular docking studies, designing new compounds, and analyzing the pharmacokinetics properties of the designed compounds . Another method for synthesizing 2-(4-fluorophenyl)thiophene has been disclosed, which involves the use of 4-fluorophenylboronic acid, 2-bromothiophene, and a Pd catalyst .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-(4-Fluorophenyl)-thiophene has a melting point of 51.0 to 55.0 °C, a boiling point of 252.3±15.0 °C (Predicted), and a density of 1.200±0.06 g/cm3 (Predicted) .
Applications De Recherche Scientifique
Summary of the Application
2-(4-Fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole (JHXJZ), a derivative of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine, is a new sulfone fungicide synthesized in a research group . It is highly effective in preventing infection caused by tobacco bacterial wilt, tomato bacterial wilt, and Xanthomonas oryzae .
Methods of Application or Experimental Procedures
A new method was developed and validated for the determination of JHXJZ by ultra-performance liquid chromatography equipped with a photo-diode array detector. JHXJZ from tomato and soil was extracted with ethyl acetate without further cleanup .
Results or Outcomes
The average recoveries of tomato and soil were studied at three spiked levels and ranged from 84.51% to 101.30% and 85.30% to 101.53%, respectively .
2. Synthesis of Pyridazin-3(2H)-one Derivative
Summary of the Application
A new pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), was synthesized and characterized . This compound has potential pharmaceutical effectiveness .
Methods of Application or Experimental Procedures
The compound FOMMP was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques .
Results or Outcomes
Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound. The electrophilicity index (ω) points towards the probable biological activity of FOMMP .
3. Synthesis of Schiff Base Metal (II) Complexes
Summary of the Application
A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Methods of Application or Experimental Procedures
Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .
Results or Outcomes
The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
4. Synthesis of Isoindoline-1, 3-dione Derivatives
Summary of the Application
Isoindoline-1, 3-dione derivatives were prepared as an inhibitor of acetylcholinesterase . Compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) (IC 50 = 16.42 ± 1.07 μM) was active .
Methods of Application or Experimental Procedures
The compound was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques .
Results or Outcomes
Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound. The electrophilicity index (ω) points towards the probable biological activity of the compound .
5. Acid–Base Regulated Inclusion Complexes
Summary of the Application
The compound “2-(4-Fluorophenyl)-4,6-dimethylpyrimidine” has been used in the formation of acid-base regulated inclusion complexes with β-cyclodextrin . These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence .
Methods of Application or Experimental Procedures
The details of the methods of application or experimental procedures are not available in the source .
Results or Outcomes
The results or outcomes of this application are not available in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-7-9(2)15-12(14-8)10-3-5-11(13)6-4-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUHXEKDCOGHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4,6-dimethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



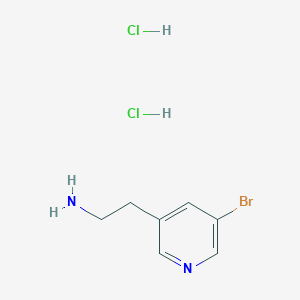
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)
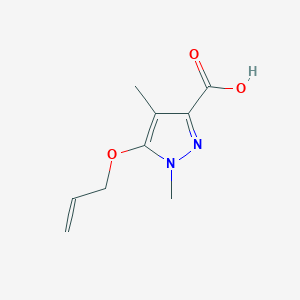
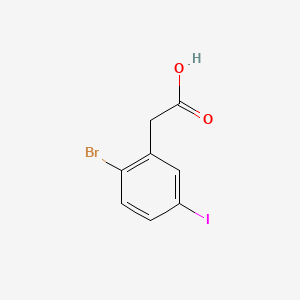
![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)
